

Application Note: Quantification of Ethametsulfuron in Soil using Liquid Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: *Ethametsulfuron*

Cat. No.: *B054947*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethametsulfuron-methyl (ESM) is a sulfonylurea herbicide widely used for the control of broad-leaved weeds.^[1] Its persistence and potential environmental impact necessitate sensitive and reliable analytical methods for its quantification in various matrices, including soil. This application note details a robust and validated method for the determination of **ethametsulfuron** in soil samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method described herein provides high sensitivity, selectivity, and accuracy, making it suitable for environmental monitoring and residue analysis.

Experimental Protocols

1. Sample Preparation (Soil Matrix)

This protocol is adapted from a method for the analysis of ESM in paddy soil.^[2]

- Sample Collection and Pre-treatment: Collect topsoil samples (0-10 cm). Air-dry the samples in the shade and sieve through a 40-mesh sieve to ensure homogeneity.^[2]
- Extraction:

- Weigh 20 g of the prepared soil sample into a 250 mL triangular flask.
- Add 40 mL of acetonitrile to the flask.
- Vortex the mixture for 15 minutes.
- Filter the extract, discarding the solid residue.
- Liquid-Liquid Partitioning:
 - Transfer the filtrate to a polyethylene tube pre-loaded with 5 g of NaCl.
 - Vortex for 1 minute and then let it stand for 15 minutes to allow for phase separation.
- Cleanup:
 - Take 1 mL of the acetonitrile supernatant and transfer it into an Eppendorf tube containing 10 mg of C18 and 15 mg of Carbograph.[2]
 - Vortex and then centrifuge.
 - Filter the resulting supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Instrumentation: An Agilent 6410 Triple Quadrupole LC-MS/MS system or equivalent.
- Chromatographic Conditions:
 - Column: Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm.
 - Mobile Phase: A gradient of 0.2% (v/v) formic acid in water (A) and acetonitrile (B).
 - Gradient: A typical gradient starts with a high aqueous component and ramps up the organic phase to elute the analyte.
 - Flow Rate: 0.4 mL/min.[3]

- Column Temperature: 35°C.[3]
- Injection Volume: 2 μ L.
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Precursor Ion (m/z): 411.2
 - Product Ion 1 (Quantifier, m/z): 168.1
 - Product Ion 2 (Qualifier, m/z): 196.1
 - Collision Energy (V): 30 (for 168.1) and 15 (for 196.1).
 - Source Parameters:
 - Capillary Voltage: 2.5 kV
 - Source Temperature: 400°C
 - Desolvation Gas Flow: 800 L/h

Data Presentation

Method Validation Data

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision.[1][4]

Table 1: Linearity

Analyte	Calibration Range (mg/L)	Regression Equation	Correlation Coefficient (r^2)

| **Ethametsulfuron** | 0.001 - 0.1 | $y = 994.04x - 157.25$ | 0.9998 |

Table 2: Sensitivity

Analyte	Limit of Detection (LOD)	Limit of Quantification (LOQ)
Ethametsulfuron		

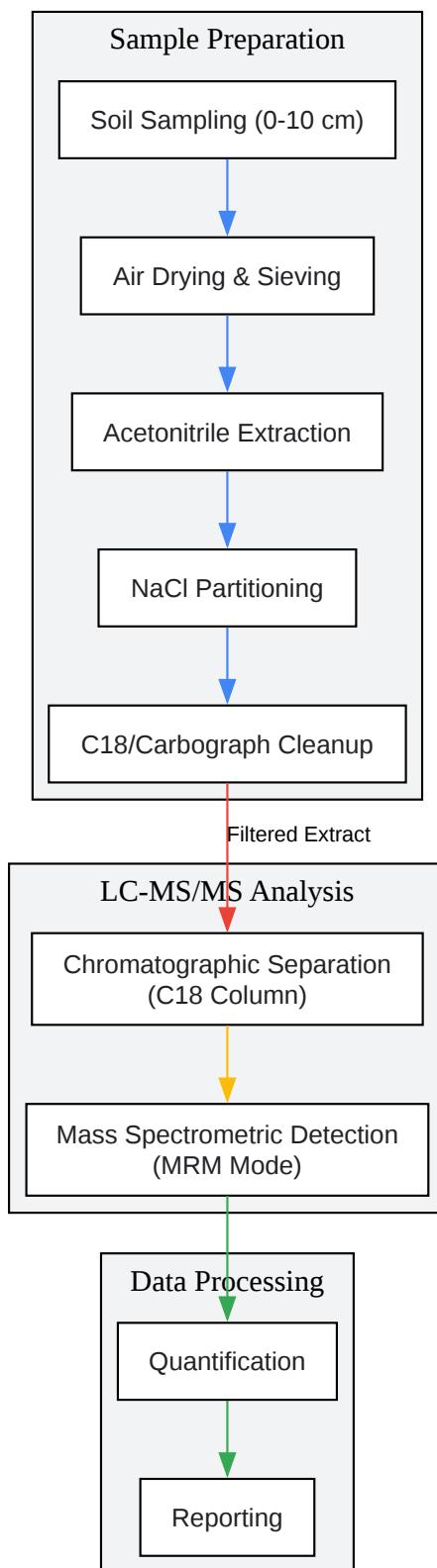
| **Ethametsulfuron** | 1.10×10^{-6} ng | 1.27×10^{-3} µg/kg |

Table 3: Accuracy and Precision

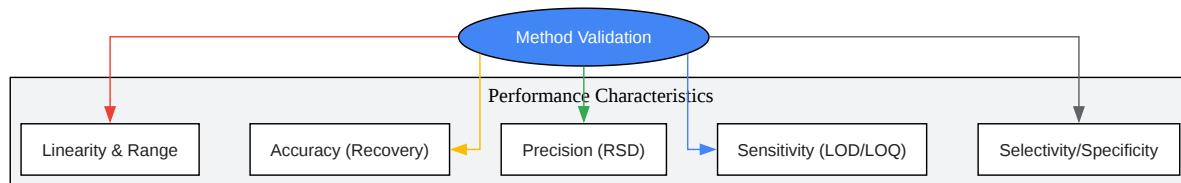
Analyte	Fortification Level (mg/kg)	Recovery (%)	Relative Standard Deviation (RSD, %) (n=5)
Ethametsulfuron	0.2	100.16	7.42

|| 2 | 85.56 | 9.69 |

Mandatory Visualization

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Caption: Experimental workflow for **ethametsulfuron** quantification.

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Caption: Key parameters for analytical method validation.

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